molecular formula C5H7F3O3 B3432864 3-(2,2,2-Trifluoroethoxy)propanoic acid CAS No. 1016854-20-8

3-(2,2,2-Trifluoroethoxy)propanoic acid

Cat. No.: B3432864
CAS No.: 1016854-20-8
M. Wt: 172.10 g/mol
InChI Key: BLTBOTISMYWTBX-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)propanoic acid is a useful research compound. Its molecular formula is C5H7F3O3 and its molecular weight is 172.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 172.03472857 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c6-5(7,8)3-11-2-1-4(9)10/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTBOTISMYWTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016854-20-8
Record name 3-(2,2,2-trifluoroethoxy)propanoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2,2,2-Trifluoroethoxy)propanoic acid (CAS 1016854-20-8), a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document integrates known information with expert analysis of its structural analogues to offer predictive insights into its properties, synthesis, and potential applications.

Molecular Structure and Key Features

This compound possesses a unique combination of a flexible propanoic acid backbone and a terminal trifluoroethoxy group. This structure imparts a distinct set of physicochemical properties that are highly relevant in the context of drug design and development.

  • The Carboxylic Acid Moiety: This functional group serves as a handle for forming esters, amides, and other derivatives. Its acidity and potential for hydrogen bonding are critical for interactions with biological targets.

  • The Ether Linkage: The ether bond introduces conformational flexibility and influences the molecule's polarity and solubility.

  • The Trifluoroethyl Group (-OCH₂CF₃): This is the most defining feature of the molecule. The high electronegativity of the fluorine atoms significantly impacts the electronic properties of the ether oxygen, making it less basic than in non-fluorinated analogues. This group is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of neighboring functional groups, all of which are desirable attributes in drug candidates.[1][2]

Physicochemical and Spectroscopic Properties

While experimental data for this specific compound is scarce, we can predict its properties based on its structure and data from related compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationSource/Rationale
CAS Number 1016854-20-8
Molecular Formula C₅H₇F₃O₃[3]
Molecular Weight 172.11 g/mol
Appearance Likely a colorless liquid or low-melting solidBased on similar short-chain carboxylic acids
Boiling Point Estimated to be in the range of 180-220 °CExtrapolated from related propanoic acid derivatives
Solubility Expected to have moderate solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate.The carboxylic acid group enhances water solubility, while the fluorinated alkyl chain increases lipophilicity.
pKa Estimated to be slightly lower than propanoic acid (pKa ~4.87), likely in the range of 4.0-4.5.The electron-withdrawing effect of the trifluoroethoxy group will increase the acidity of the carboxylic acid.
Spectroscopic Analysis (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show three distinct signals:

  • -CH₂-COOH (α-protons): A triplet around 2.6-2.8 ppm.

  • -O-CH₂-CH₂- (β-protons): A triplet around 3.8-4.0 ppm.

  • -O-CH₂-CF₃: A quartet around 4.2-4.4 ppm, with coupling to the adjacent fluorine atoms (³JHF).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum should display five signals:

  • -COOH: ~175-180 ppm

  • -CH₂-COOH: ~35-40 ppm

  • -O-CH₂-CH₂-: ~65-70 ppm

  • -O-CH₂-CF₃: A quartet around 68-72 ppm due to coupling with fluorine (²JCF).

  • -CF₃: A quartet around 123-126 ppm due to one-bond coupling with fluorine (¹JCF).

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

A single signal, a triplet, is expected for the -CF₃ group around -74 to -76 ppm (relative to CFCl₃), with coupling to the adjacent methylene protons (³JHF).

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 171.03.[3] Fragmentation would likely involve the loss of CO₂ (44 Da) and subsequent cleavages of the ether linkage.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would involve a Michael addition of 2,2,2-trifluoroethanol to an acrylate ester, followed by hydrolysis. This two-step process is a common and reliable method for the preparation of β-alkoxy propanoic acids.

Synthesis_Workflow start Starting Materials acrylate Acrylate Ester (e.g., ethyl acrylate) start->acrylate tfe 2,2,2-Trifluoroethanol start->tfe base Base Catalyst (e.g., NaH, Et₃N) start->base intermediate Ethyl 3-(2,2,2-trifluoroethoxy)propanoate acrylate->intermediate Michael Addition tfe->intermediate base->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate->hydrolysis product This compound hydrolysis->product

Figure 1: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

  • Michael Addition: To a solution of 2,2,2-trifluoroethanol (1.2 eq) in a suitable solvent such as THF, a catalytic amount of a strong base like sodium hydride (0.1 eq) is added at 0 °C. Ethyl acrylate (1.0 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC or GC-MS for the disappearance of the starting materials.

  • Work-up and Isolation of Intermediate: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester intermediate.

  • Hydrolysis: The crude ethyl 3-(2,2,2-trifluoroethoxy)propanoate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 2-4 hours.

  • Final Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to a pH of ~2 with concentrated HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound. Further purification can be achieved by distillation or chromatography if necessary.

Reactivity Profile

The reactivity of this compound is dominated by its carboxylic acid functionality. It will undergo typical reactions of carboxylic acids, such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst.

  • Amide Formation: Reaction with amines, often requiring activation with coupling reagents (e.g., DCC, EDC).

  • Reduction: Can be reduced to the corresponding alcohol, 3-(2,2,2-trifluoroethoxy)propan-1-ol, using strong reducing agents like LiAlH₄.

The trifluoroethoxy group is generally stable under most reaction conditions. The C-F bonds are strong, and the ether linkage is not easily cleaved, contributing to the overall stability of the molecule.[2]

Applications in Drug Discovery and Development

The incorporation of fluorinated motifs is a well-established strategy in modern drug discovery. The 2,2,2-trifluoroethoxy group, in particular, is valued for its ability to fine-tune the properties of a lead compound.

Drug_Development_Logic lead_compound Lead Compound modification Introduction of This compound (or its derivatives) lead_compound->modification improved_properties Improved Properties modification->improved_properties metabolic_stability Increased Metabolic Stability improved_properties->metabolic_stability lipophilicity Enhanced Lipophilicity (LogP) improved_properties->lipophilicity binding_affinity Modulated Binding Affinity improved_properties->binding_affinity bioavailability Improved Bioavailability metabolic_stability->bioavailability lipophilicity->bioavailability candidate Drug Candidate binding_affinity->candidate bioavailability->candidate

Figure 2: Rationale for using the title compound in drug development.

Potential Advantages in Medicinal Chemistry:

  • Metabolic Stability: The trifluoromethyl group can block sites of oxidative metabolism, leading to a longer half-life of the drug in the body.

  • Lipophilicity and Permeability: The fluorinated tail increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Binding Interactions: The polarized C-F bonds can participate in favorable non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.

  • pKa Modulation: The electron-withdrawing nature of the trifluoroethoxy group can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH and affecting its solubility and target engagement.

While there are no specific drugs in the market that are publicly disclosed to contain the this compound moiety, it represents a valuable building block for the synthesis of novel pharmaceutical candidates. Its utility lies in its ability to be incorporated into larger molecules to impart the beneficial properties of the trifluoroethoxy group.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on its structure as a carboxylic acid, the following precautions should be taken:

  • Corrosive: Carboxylic acids are generally corrosive. Avoid contact with skin, eyes, and mucous membranes.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a promising, albeit under-characterized, building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its unique combination of a carboxylic acid handle and a metabolically robust, lipophilic trifluoroethoxy tail makes it an attractive fragment for the design of new molecules with tailored properties. While detailed experimental data is currently lacking, this guide provides a solid foundation of predicted properties, a plausible synthetic route, and a clear rationale for its potential applications, serving as a valuable resource for researchers interested in exploring the potential of this and related fluorinated compounds.

References

  • Decostanzi, M., Campagne, J.-M., & Leclerc, E. (2015). Fluorinated enol ethers: their synthesis and reactivity. RSC Advances, 5(65), 52634-52663. [Link]

  • Wikipedia. (2024, January 29). Organofluorine chemistry. In Wikipedia. [Link]

  • PubChem. (n.d.). This compound. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2023, December 29). Perfluoroalkyl carboxylic acids. In Wikipedia. [Link]

  • Patil, S. B., et al. (2016). Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers From Metal Free 2,4,6-tris-(2,2,2-Trifluoro-Ethoxy)-[2][6][7]triazine (TriTFET). Organic & Medicinal Chemistry International Journal, 1(2).

  • Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. (2023). ACS ES&T Water, 3(3), 773–782. [Link]

  • SpectraBase. (n.d.). (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one. Retrieved February 13, 2026, from [Link]

  • Ahrens, L., et al. (2011). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. Journal of Environmental Monitoring, 13(7), 1820-1835. [Link]

  • Delta. (2007, July 31). Material Safety Data Sheet: Propionic acid. [Link]

Sources

An In-depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)propanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 3-(2,2,2-trifluoroethoxy)propanoic acid, a fluorinated carboxylic acid of increasing interest in the fields of medicinal chemistry and materials science. We will delve into its chemical properties, plausible synthetic routes, and its emerging applications, with a focus on providing practical insights for researchers and drug development professionals. This document is designed to be a self-validating resource, with in-text citations and a complete reference list to support the presented information.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and improved membrane permeability are just some of the benefits that have driven the widespread use of fluorinated compounds in drug discovery. This compound is a valuable building block that incorporates a trifluoroethoxy moiety, a group known to impart desirable pharmacokinetic properties to parent molecules. Its propanoic acid backbone provides a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of more complex drug candidates and functional materials.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C5H7F3O3Based on chemical structure.
Molecular Weight 172.11 g/mol Calculated from the molecular formula.
Appearance Likely a colorless liquid or low-melting solidSimilar short-chain carboxylic acids are often liquids or solids at room temperature.
Boiling Point Estimated to be in the range of 150-200 °CThe presence of the carboxylic acid group will increase the boiling point due to hydrogen bonding.
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) and moderately soluble in water.The carboxylic acid moiety imparts polarity, while the fluorinated alkyl chain introduces some lipophilicity.
Acidity (pKa) Estimated to be around 4-5Similar to other short-chain carboxylic acids.[1]

Synthesis of this compound: A Plausible Approach

A likely two-step synthesis would involve:

  • Michael Addition: The reaction of 2,2,2-trifluoroethanol with an acrylate ester (e.g., ethyl acrylate) under basic conditions. The trifluoroethoxide, generated in situ, would act as the nucleophile in a conjugate addition to the electron-deficient alkene of the acrylate.

  • Hydrolysis: Subsequent hydrolysis of the resulting ester intermediate under acidic or basic conditions to yield the desired this compound.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis Trifluoroethanol Trifluoroethanol Intermediate_Ester Intermediate Ester Trifluoroethanol->Intermediate_Ester Nucleophilic Attack Acrylate_Ester Acrylate Ester Acrylate_Ester->Intermediate_Ester Base Base Base->Trifluoroethanol Deprotonation Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis Intermediate_Ester->Final_Product Acid_or_Base Acid or Base Acid_or_Base->Final_Product

Caption: A plausible two-step synthesis of this compound.

This synthetic approach is advantageous due to the ready availability of the starting materials and the generally high yields associated with Michael additions and ester hydrolyses.

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoroethoxy group make this compound a valuable building block in medicinal chemistry. Its incorporation into drug candidates can lead to several beneficial outcomes.

Modulation of Pharmacokinetic Properties

The trifluoroethoxy moiety can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The high electronegativity of the fluorine atoms can block metabolic attack at adjacent positions, thereby increasing the metabolic stability and half-life of the drug. Furthermore, the lipophilicity of the trifluoroethyl group can enhance membrane permeability and oral bioavailability. The strategic use of such building blocks is a key aspect of modern drug design, often employed to overcome the limitations of lead compounds.[3]

Bioisosteric Replacement

The propanoic acid functional group can serve as a bioisostere for other acidic functionalities, such as phosphates or sulfonates, which may have poor pharmacokinetic properties. The carboxylic acid of this compound provides a handle for forming amide bonds with amine-containing drug scaffolds, effectively incorporating the beneficial trifluoroethoxy group.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-complexity molecules (fragments) are screened for their ability to bind to a biological target. This compound represents an ideal fragment due to its low molecular weight and the presence of the desirable trifluoroethoxy group. Hits identified from fragment screening can then be elaborated into more potent lead compounds.

FBDD_Workflow cluster_screening Fragment Screening cluster_elaboration Hit Elaboration Fragment_Library Fragment Library (including this compound) Hit_Identification Hit Identification Fragment_Library->Hit_Identification Target_Protein Target Protein Target_Protein->Hit_Identification Lead_Compound Potent Lead Compound Hit_Identification->Lead_Compound Optimization Structure_Based_Design Structure-Based Design Hit_Identification->Structure_Based_Design Structure_Based_Design->Lead_Compound

Caption: The role of this compound in a Fragment-Based Drug Discovery workflow.

Suppliers and Pricing

The availability and cost of starting materials are critical considerations for any research and development project. This compound is available from several chemical suppliers, though it may be considered a specialty chemical.

Table 2: Representative Suppliers and Pricing for this compound

SupplierProduct NumberPurityQuantityPrice (USD)
Santa Cruz Biotechnologysc-344243ANot specified1 g$4502.00
BLD Pharmatech(via Sigma-Aldrich)98%Not specifiedPricing available upon login

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

The relatively high price of this compound reflects its specialized nature and likely multi-step synthesis. For large-scale applications, custom synthesis may be a more cost-effective option.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and materials science. Its unique combination of a reactive carboxylic acid handle and a metabolically robust trifluoroethoxy group makes it an attractive starting material for the synthesis of novel compounds with improved properties. While its current cost may be a consideration for large-scale use, its potential to enhance the pharmacokinetic profiles of drug candidates justifies its application in the early stages of research and development. As the demand for sophisticated fluorinated intermediates continues to grow, we can anticipate the development of more efficient synthetic routes and a potential decrease in the cost of this promising compound.

References

  • Quora. What are some chemical properties of propionic acid?. [Link]

  • RSC Publishing. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]

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Methodological & Application

Application Notes & Protocols: Amide Coupling with 3-(2,2,2-Trifluoroethoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone strategy in contemporary drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly valuable. 3-(2,2,2-Trifluoroethoxy)propanoic acid is one such building block, offering a trifluoroethoxy moiety that can significantly modulate the properties of a target molecule.

The amide bond is the most common functional group found in pharmaceutical agents, making its efficient and reliable formation a critical process in medicinal chemistry.[1] However, the coupling of carboxylic acids, particularly those with electron-withdrawing groups like the trifluoroethoxy moiety, with a diverse range of amines can present unique challenges, including incomplete conversion and potential side reactions.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the successful amide coupling of this compound, explains the mechanistic rationale behind reagent selection, and offers guidance for optimization and troubleshooting.

Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring the "activation" of the carboxylic acid's carboxyl group.[3] This is achieved by converting the hydroxyl group into a better leaving group, thereby creating a highly electrophilic species that is readily attacked by the nucleophilic amine. The choice of coupling reagent is paramount and dictates the reaction's efficiency, scope, and the preservation of stereochemical integrity.[1]

G cluster_workflow General Amide Coupling Workflow A Carboxylic Acid + Amine B Add Coupling Reagent + Additive (e.g., HOBt) + Base (e.g., DIPEA) A->B Reagents C Carboxylic Acid Activation (Formation of Active Ester) B->C Activation D Nucleophilic Attack by Amine C->D Intermediate E Amide Bond Formation D->E Coupling F Workup & Purification E->F Isolation

Caption: A generalized workflow for amide bond formation.

Protocol I: The Classic Carbodiimide Approach (EDC/HOBt)

The use of a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), is a widely adopted, cost-effective, and robust method for routine amide couplings.[4]

Mechanism and Rationale: The reaction proceeds in a stepwise manner. First, the carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.[3] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. The additive, HOBt, salvages this process by intercepting the O-acylisourea to form an HOBt-active ester.[5][6] This new intermediate is more stable, less prone to racemization, and highly reactive towards the amine nucleophile, which attacks it to furnish the desired amide and regenerate HOBt.[3][5] The byproducts, including the water-soluble urea derived from EDC, are typically removed with a simple aqueous workup.[7]

G cluster_mechanism EDC/HOBt Coupling Mechanism Acid R-COOH OAI O-Acylisourea (Unstable Intermediate) Acid->OAI + EDC EDC EDC HOBtEster HOBt Active Ester (More Stable) OAI->HOBtEster + HOBt - EDC-Urea Urea EDC-Urea (Byproduct) OAI->Urea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product HOBtEster->Amide + R'-NH2 - HOBt (regenerated) Amine R'-NH2

Caption: The reaction pathway for EDC/HOBt-mediated amide coupling.

Detailed Experimental Protocol: EDC/HOBt

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution. The reaction may become cloudy.

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol II: The High-Efficiency Uronium Salt Approach (HATU)

For more challenging couplings, such as those involving sterically hindered amines or substrates prone to racemization, uronium/aminium salt-based reagents are preferred.[8] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent known for its high efficiency and rapid reaction rates.[9][10]

Mechanism and Rationale: The mechanism involves the initial deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[11][12] The amine then rapidly attacks this active ester to yield the final amide. The presence of the pyridine nitrogen atom in the HOAt moiety is believed to accelerate the coupling step through a neighboring group effect, which stabilizes the transition state.[11] This leads to faster reactions and significantly suppresses racemization compared to many other methods.[10]

G cluster_mechanism_hatu HATU Coupling Mechanism Acid R-COO⁻ (from R-COOH + Base) OAtEster OAt-Active Ester (Highly Reactive) Acid->OAtEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU - TMU Amide Amide Product OAtEster->Amide + R'-NH2 Amine R'-NH2

Caption: The reaction pathway for HATU-mediated amide coupling.

Detailed Experimental Protocol: HATU

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv) to the solution and stir for 5-15 minutes at room temperature. This is the pre-activation step.

  • Add the amine (1.1 equiv) to the reaction mixture, either neat or as a solution in DMF.

  • Stir the reaction at room temperature for 1-6 hours. The reaction is typically much faster than EDC couplings.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., Ethyl Acetate).

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers and wash with saturated aqueous LiCl solution (to help remove DMF), followed by 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol III: Borate-Mediated Direct Amidation

An alternative, modern approach avoids common coupling reagents and instead utilizes tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, to directly mediate the amidation.[13] This method is notable for its operational simplicity and often allows for purification via a simple filtration, avoiding chromatography.[14]

Mechanism and Rationale: While the precise mechanism is complex, it is proposed that the borate reagent activates the carboxylic acid, possibly through the formation of a mixed anhydride or an acyloxyborate intermediate. This activated species is then susceptible to nucleophilic attack by the amine. The reaction is typically performed at elevated temperatures and is effective for a wide range of substrates with low levels of racemization.[14]

Detailed Experimental Protocol: B(OCH₂CF₃)₃

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 equiv)

  • Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] (1.5 - 2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Solid-phase purification resins (e.g., Amberlyst 15 and Amberlite IRA-743)

Procedure:

  • To a solution of this compound (1.0 equiv) and the amine (1.0 equiv) in MeCN (0.5 M), add B(OCH₂CF₃)₃ (2.0 equiv).[14]

  • Seal the reaction vessel and stir the mixture at 80-100 °C for 5-24 hours.[14] The optimal temperature and time should be determined empirically.

  • Monitor the reaction by TLC or LC-MS.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like DCM or Ethyl Acetate.

    • Add Amberlyst 15 (a strong acid resin to capture basic impurities) and Amberlite IRA-743 (a basic resin to capture acidic impurities and borate byproducts).

    • Stir the slurry for 30-60 minutes.

    • Filter the mixture through a pad of celite, washing the resins with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the purified amide product.

Summary of Protocols and Reagent Selection

The choice of protocol depends on the specific amine substrate, scale, cost considerations, and desired purity profile.

ParameterProtocol I: EDC/HOBtProtocol II: HATUProtocol III: B(OCH₂CF₃)₃
Coupling Reagent EDC·HClHATUB(OCH₂CF₃)₃
Additive HOBtNone requiredNone required
Base DIPEA, TEADIPEA, CollidineNone required
Typical Temperature 0 °C to RTRoom Temperature80 - 100 °C
Reaction Time 4 - 18 hours1 - 6 hours5 - 24 hours
Key Advantage Cost-effective, commonHigh efficiency, fast, low racemizationSimple workup, no chromatography
Best For Routine couplings, primary/secondary aminesHindered substrates, valuable materialsProcess chemistry, simplified purification
Byproducts Water-soluble ureaTetramethylureaBorate species

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield Inefficient activation; Sterically hindered amine; Poor quality reagents/solvents.Switch to a more powerful coupling reagent like HATU or PyBOP.[8] Increase reaction temperature or consider microwave heating. Ensure all reagents are anhydrous.
N-Acylurea Byproduct (With EDC) O-acylisourea intermediate rearrangement is faster than aminolysis.Ensure at least 1 equivalent of HOBt or a similar additive is used. Run the reaction at a lower temperature (0 °C).
Racemization (If amine or acid is chiral) Base is too strong or reaction temperature is too high.Use a weaker base (e.g., N-methylmorpholine) or a sterically hindered one (DIPEA, Collidine). Use HATU, which is known to suppress racemization.[10]
Difficulty Removing Byproducts (e.g., DMF solvent) Byproducts are co-polar with the desired product.For HATU/DMF, perform multiple washes with LiCl solution during workup. For EDC, ensure the aqueous washes are sufficient to remove the urea. Consider the B(OCH₂CF₃)₃ protocol with resin-based purification.[14]

References

  • HATU. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Organic & Biomolecular Chemistry Blog. [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). American Chemical Society. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • A protocol for amide coupling by in situ formation of acyl fluorides... (2016). Organic & Biomolecular Chemistry. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic-Chemistry.org. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Coupling Reagents in Amide Synthesis. (2011). Scribd. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]

Sources

Application Note: Optimized Esterification Strategies for Fluorinated Propionic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Fluorinated propionic acids and their corresponding esters are pivotal building blocks in medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms significantly alters the physicochemical properties of molecules, often enhancing metabolic stability, binding affinity, and lipophilicity. However, the very electronic effects that make these compounds valuable also introduce distinct challenges to their chemical synthesis, particularly in esterification reactions. The strong electron-withdrawing nature of fluorine increases the acidity of the carboxyl group while simultaneously deactivating the carbonyl carbon to nucleophilic attack. This application note provides a comprehensive guide to navigating these challenges, offering detailed mechanistic insights, a selection of robust protocols, and troubleshooting advice for the successful esterification of fluorinated propionic acids.

Mechanistic Considerations: The Electronic Influence of Fluorine

The successful esterification of fluorinated propionic acids hinges on understanding the profound electronic influence of the fluorine substituents. The high electronegativity of fluorine exerts a powerful negative inductive effect (-I) on the propionic acid backbone.

This effect has two primary consequences:

  • Increased Acidity: The electron-withdrawing fluorine atoms stabilize the carboxylate anion formed upon deprotonation, thereby lowering the pKa of the carboxylic acid compared to its non-fluorinated analogue. This enhanced acidity can be advantageous in classic acid-catalyzed reactions like the Fischer-Speier esterification.[1]

  • Modified Carbonyl Electrophilicity: While the overall molecule is more electron-deficient, the inductive effect can reduce the electrophilicity of the carbonyl carbon, making it less susceptible to attack by neutral nucleophiles like alcohols. This deactivation necessitates the use of either harsh reaction conditions or specific activating agents to facilitate the reaction.[2][3]

These opposing factors mean that a "one-size-fits-all" approach to esterification is often ineffective. The choice of methodology must be carefully tailored to the specific substrate, considering the degree and position of fluorination, the steric bulk of the alcohol, and the presence of other sensitive functional groups.

Selecting the Appropriate Esterification Method

The optimal esterification strategy depends on a careful analysis of the substrate's properties. Key decision factors include the steric hindrance of both the acid and the alcohol, and the acid or base sensitivity of the starting materials.

G start Start: Fluorinated Propionic Acid acid_sensitive Are substrates acid-sensitive? start->acid_sensitive steric_hindrance Is either the acid or alcohol sterically hindered? fischer Protocol 1: Fischer-Speier Esterification steric_hindrance->fischer No steglich Protocol 2: Steglich Esterification steric_hindrance->steglich Yes acid_sensitive->steric_hindrance No acid_sensitive->steglich Yes yamaguchi Consider Yamaguchi Esterification steglich->yamaguchi If yield is still low

Caption: Decision workflow for selecting an esterification method.

  • Fischer-Speier Esterification: This classic method uses a strong acid catalyst (e.g., H₂SO₄) and a large excess of the alcohol, which also serves as the solvent.[4][5][6] It is cost-effective and suitable for simple, non-sterically hindered, and acid-stable substrates. The equilibrium is driven towards the product by the high concentration of alcohol and sometimes by the removal of water.[7][8]

  • Steglich Esterification: This method is ideal for substrates that are sensitive to strong acids or when using sterically demanding alcohols.[9][10] It employs a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), under mild, neutral conditions at room temperature.[11][12][13]

  • Yamaguchi Esterification: For exceptionally hindered substrates where even the Steglich method fails, the Yamaguchi protocol offers a powerful alternative.[14][15] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), which is then reacted with the alcohol in the presence of DMAP.[16] This method is particularly effective for synthesizing highly functionalized esters and for macrolactonization.[14][15]

Detailed Application Protocols

Protocol 1: Fischer-Speier Esterification of 3,3,3-Trifluoropropionic Acid with Ethanol

This protocol is suitable for producing simple alkyl esters from fluorinated acids that are stable to strong acid and heat. The use of excess alcohol as the solvent drives the reaction equilibrium toward the ester product.

Materials:

  • 3,3,3-Trifluoropropionic Acid (1.0 eq)

  • Ethanol (≥ 20 eq, anhydrous)

  • Sulfuric Acid (conc., ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3,3,3-trifluoropropionic acid (1.0 eq) and anhydrous ethanol (≥ 20 eq). Stir the mixture to dissolve the acid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (~5 mol%) to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol). Maintain reflux for 4-12 hours. The reaction can be monitored by TLC or GC-MS.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and water.

  • Neutralization: Transfer the mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution in portions until effervescence ceases (pH ~7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.[17]

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude ethyl 3,3,3-trifluoropropionate can be purified by fractional distillation if necessary.

Rationale for Key Steps:

  • Excess Alcohol: Le Châtelier's principle dictates that using a large excess of a reactant (ethanol) will shift the equilibrium position to favor the formation of products (ester and water).[8]

  • Acid Catalyst: The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic alcohol.[5][7]

  • Neutralization: The NaHCO₃ wash is critical to remove the strong acid catalyst, which would otherwise catalyze the reverse hydrolysis reaction during workup and storage.[17]

Protocol 2: Steglich Esterification of (R)-2-Fluoropropionic Acid with a Sterically Hindered Alcohol

This protocol is designed for substrates that are sensitive to acid or heat, or for reactions involving precious or sterically demanding alcohols where using a large excess is not feasible.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Acyl Transfer to Catalyst cluster_2 Step 3: Nucleophilic Attack by Alcohol R-COOH R-COOH O-acylisourea O-Acylisourea Intermediate R-COOH->O-acylisourea + DCC DCC DCC Acyl-DMAP N-Acylpyridinium Intermediate (highly reactive) O-acylisourea->Acyl-DMAP + DMAP DMAP DMAP Ester Product Ester (R-COOR') Acyl-DMAP->Ester + R'-OH DCU_side DCU (byproduct) R'-OH R'-OH DMAP_regen DMAP (regenerated)

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Materials:

  • (R)-2-Fluoropropionic Acid (1.0 eq)

  • Alcohol (e.g., tert-Butanol, 1.1 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 5-10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the (R)-2-fluoropropionic acid (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq). Dissolve these in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm and minimize side reactions.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled, stirring mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup - Filtration: Once the reaction is complete, cool the mixture again to 0 °C to maximize the precipitation of DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can then be purified by silica gel column chromatography.

Rationale for Key Steps:

  • DCC: Acts as a dehydrating agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10]

  • DMAP: Serves as a superior acyl-transfer agent. It reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself and prevents a side reaction where the intermediate rearranges to a stable N-acylurea.[10][12]

  • Anhydrous Conditions: Water will readily react with DCC and the activated intermediates, reducing the yield and complicating purification.

Comparative Data and Troubleshooting

FeatureFischer-Speier EsterificationSteglich EsterificationYamaguchi Esterification
Conditions Acidic (H₂SO₄, TsOH), RefluxNeutral, Room TemperatureBasic (Et₃N), Room Temp to Reflux
Key Reagents Strong Acid CatalystDCC (or EDC), DMAPTCBC, DMAP, Et₃N
Substrate Scope Good for primary/secondary alcohols; not for acid-labile groups.[5]Excellent for hindered alcohols and acid-sensitive substrates.[10]Superior for severely hindered acids and alcohols.[14][15]
Advantages Inexpensive, simple setup, scalable.Mild conditions, high yields, broad scope.[12]Very high yields for difficult substrates.[14]
Disadvantages Harsh conditions, requires excess alcohol, equilibrium reaction.[7]Stoichiometric urea byproduct (DCU) removal, DCC is an allergen.[12][18]Reagents are more expensive and moisture-sensitive.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low/No Yield (Fischer) Insufficient catalyst; water present; equilibrium not shifted.Add more acid catalyst; use anhydrous alcohol and glassware; use a larger excess of alcohol or remove water via Dean-Stark trap.[5][7]
Low/No Yield (Steglich) Inactive DCC or DMAP; steric hindrance too great.Use fresh DCC (stored in a desiccator); ensure DMAP is catalytic and not poisoned; switch to the Yamaguchi protocol for extremely hindered cases.
N-Acylurea Side Product (Steglich) The O-acylisourea intermediate is rearranging faster than it reacts with the alcohol (often due to steric hindrance).Ensure an adequate catalytic amount (5-10 mol%) of DMAP is used to facilitate rapid acyl transfer.[10][12]
Substrate Decomposition Conditions are too harsh (e.g., strong acid in Fischer).Switch to a milder method like Steglich esterification.[10]
Difficult Purification Dicyclohexylurea (DCU) is soluble in the product mixture.Cool the reaction mixture thoroughly before filtration to maximize DCU precipitation. A hexane/ethyl acetate solvent system for chromatography can effectively separate the product from residual DCU.

References

  • ResearchGate. (2025). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex.
  • PMC. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Chemical Communications (RSC Publishing). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • The Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • Organic Chemistry Portal. Yamaguchi Esterification.
  • Organic Chemistry Portal. (2006). Investigation of the Yamaguchi Esterification Mechanism.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
  • PMC. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates.
  • Wikipedia. Yamaguchi esterification.
  • Organic Chemistry Portal. (2005). Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates.
  • ACS Publications. (2016).
  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • ResearchGate. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • Wikipedia. Steglich esterification.
  • YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Wikipedia. Fischer–Speier esterification.
  • PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • The Synthetic Organic Chemistry Source. Acid to Ester - Common Conditions.
  • Chemistry Steps. (2021). Fischer Esterification.
  • Organic Chemistry Portal. Steglich Esterification.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • PubMed. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E.
  • CymitQuimica. CAS 2516-99-6: 3,3,3-trifluoropropionic acid.

Sources

Synthesis of fluorinated bioactive scaffolds using CAS 1016854-20-8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 3-(2,2,2-trifluoroethoxy)propanoic acid (CAS 1016854-20-8) as a critical building block in the synthesis of fluorinated bioactive scaffolds.[1] In modern drug discovery, the 2,2,2-trifluoroethoxy motif serves as a high-value bioisostere, offering modulation of lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), metabolic stability, and electronic properties without significantly altering steric bulk compared to non-fluorinated ethoxy analogs.[1]

This document provides:

  • Chemical Rationale: The mechanistic advantages of the trifluoroethoxy-propanoyl linker.

  • Preparation Protocols: Robust methodologies for synthesizing the reagent and coupling it to diverse amine/alcohol scaffolds.[1]

  • Process Logic: Decision trees for reaction optimization and scale-up.

Chemical Profile & Strategic Rationale

Compound Identity:

  • Name: this compound[1][2][3]

  • CAS: 1016854-20-8[1][4]

  • Formula:

    
    
    
  • MW: 172.10 Da[1][2][4]

The "Fluorine Effect" in Scaffold Design: The incorporation of CAS 1016854-20-8 introduces a fluorinated ether tail to a drug core.[1][4] This modification is distinct from direct aryl fluorination:

PropertyEffect of Trifluoroethoxy LinkerMechanism
Metabolic Stability High The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

group blocks cytochrome P450 oxidation at the terminal position; the ether oxygen reduces electron density on the alkyl chain, discouraging

-hydroxylation.[1][4]
Lipophilicity Modulated Increases lipophilicity (

) relative to ethoxy, enhancing membrane permeability, but the polar ether oxygen prevents excessive hydrophobicity.[1][4]
Conformation Gauche Effect The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

arrangement often adopts a specific gauche conformation due to hyperconjugation (

), potentially locking the side chain into a bioactive pose.[1]
Acidity (pKa) Inductive Effect The strong electron-withdrawing nature of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

group (-I effect) lowers the pKa of the carboxylic acid, making the activated ester (e.g., NHS-ester) highly reactive during coupling.[1]

Synthesis of the Building Block (Pre-requisite)

While commercially available, in-house synthesis of CAS 1016854-20-8 is often required for bulk scale-up or isotopic labeling.[1][4] The most robust route is the Michael Addition of 2,2,2-trifluoroethanol to an acrylate acceptor.[1][2]

Protocol A: Michael Addition Synthesis

Reaction Scheme:



Step-by-Step Procedure:

  • Reagents: 2,2,2-Trifluoroethanol (1.0 equiv), Methyl Acrylate (1.1 equiv), Sodium Metal (0.1 equiv) or NaH (cat).[1][2][4]

  • Addition: Dissolve sodium in neat trifluoroethanol (exothermic,

    
     evolution) to generate the alkoxide in situ.
    
  • Coupling: Cool to 0°C. Add Methyl Acrylate dropwise. The electron-deficient trifluoroethoxide is a poor nucleophile, so the reaction requires thermal activation (reflux, 60-80°C) for 4-12 hours.[1]

  • Workup: Quench with dilute HCl. Extract with Dichloromethane (DCM).[1][2]

  • Hydrolysis: Treat the intermediate ester with LiOH (2.0 equiv) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 2 with 1M HCl.

  • Isolation: Extract with Ethyl Acetate. Dry over

    
    .[1][4][5] Concentrate to yield the acid as a colorless oil/low-melting solid.[1]
    

Quality Control:

  • 1H NMR (CDCl3): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     3.8-3.9 (q, 2H, 
    
    
    
    ), 3.7 (t, 2H,
    
    
    ), 2.7 (t, 2H,
    
    
    ).[1]

Application Protocols: Derivatization of Bioactive Scaffolds

The primary utility of CAS 1016854-20-8 is as an acylating agent to attach the fluorinated tail to amine-bearing pharmacophores (e.g., piperidines, anilines, piperazines).[1][2]

Protocol B: High-Efficiency Amide Coupling (HATU Method)

Best for: Discovery scale (mg), complex scaffolds, precious amines.[1][2]

Materials:

  • Reagent: CAS 1016854-20-8 (1.2 equiv)[1][4]

  • Substrate: Amine-bearing scaffold (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2][4]

  • Solvent: Anhydrous DMF or DMAc[1][2]

Procedure:

  • Activation: In a dried vial, dissolve CAS 1016854-20-8 (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.0 mmol) in one portion. The solution typically turns yellow.[1] Stir for 5-10 minutes to form the activated At-ester.[1]

  • Coupling: Add the Amine Substrate (0.8-0.9 mmol).

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by LC-MS (Look for M+1 = Amine MW + 154).[1]

  • Workup (Self-Validating):

    • Dilute with Ethyl Acetate.[1]

    • Wash 2x with 10% Citric Acid (removes unreacted amine and DIPEA).[1][2]

    • Wash 2x with Sat.[1] NaHCO3 (removes unreacted fluorinated acid and HOBt byproducts).[1][2]

    • Wash 1x with Brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Acid Chloride Activation (Scale-Up)

Best for: Gram-scale synthesis, unreactive anilines.[1]

Rationale: The electron-withdrawing


 group makes the carbonyl carbon highly electrophilic, but steric hindrance from the ether chain can slow down direct coupling.[1][4] The acid chloride circumvents this.[1]

Procedure:

  • Dissolve CAS 1016854-20-8 (10 mmol) in DCM (20 mL).

  • Add catalytic DMF (2 drops).[1][2]

  • Add Oxalyl Chloride (12 mmol) dropwise at 0°C. Allow to warm to RT and stir until gas evolution ceases (1 hr).

  • Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in DCM and add dropwise to a solution of the Amine Scaffold and Triethylamine (TEA) at 0°C.

Process Logic & Pathway Visualization

The following diagram illustrates the decision matrix for synthesizing scaffolds using this reagent, ensuring the correct protocol is selected based on substrate properties.

SynthesisWorkflow Start Target: Fluorinated Bioactive Scaffold Reagent Reagent: CAS 1016854-20-8 (this compound) Start->Reagent SubstrateCheck Analyze Amine Substrate Reagent->SubstrateCheck RouteA Route A: Standard Coupling (Aliphatic Amines, Piperidines) SubstrateCheck->RouteA Nucleophilic RouteB Route B: High-Force Activation (Anilines, Sterically Hindered) SubstrateCheck->RouteB Weak Nucleophile RouteC Route C: Prodrug/Ester (Alcohols, Phenols) SubstrateCheck->RouteC OH Group MethodA Method: HATU / DIPEA / DMF RT, 2-4 hrs RouteA->MethodA MethodB Method: Oxalyl Chloride -> Acid Chloride Then Et3N / DCM RouteB->MethodB MethodC Method: EDC / DMAP / DCM Steglich Esterification RouteC->MethodC Workup Biphasic Workup (Citric Acid / NaHCO3 Wash) MethodA->Workup MethodB->Workup MethodC->Workup Final Final Fluorinated Scaffold (Ready for Bioassay) Workup->Final

Caption: Decision matrix for selecting the optimal coupling strategy based on the nucleophilicity of the target scaffold.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Amide) Steric clash or electronic deactivation.Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is superior for difficult couplings and simplifies workup.
Hydrolysis of Product Instability of the fluorinated ester/amide.[1]Avoid strong basic workups (NaOH).[1][2] Use mild buffers (Phosphate pH 7) or rapid chromatography.[1][2]
Incomplete Reaction Poor solubility of CAS 1016854-20-8.[1][4]The reagent is lipophilic.[1] Ensure DMF or DMAc is anhydrous.[1] If using DCM, add a co-solvent like THF.[1][2]
Trace Impurities Unreacted Fluorinated Acid.[1]The acid does not stain well with Ninhydrin.[1] Use Bromocresol Green dip or KMnO4 to visualize the acid during TLC.[1]

References

  • PubChem. (2025).[1][2][6] Compound Summary: this compound.[1][2][3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link](Note: Search via CAS 1016854-20-8 redirects to relevant fluorinated propanoic acid derivatives).[1][2]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2][4] [Link][1][2]

  • Tietze, L. F., et al. (1990).[1][2] Synthesis of 3,3-diethoxypropanoate (Analogous Chemistry). Organic Syntheses, Coll. Vol. 8, p.264.[1][2] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency Caused by Fluorinated Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting challenges in peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering low coupling efficiency, particularly when fluorinated acids like Trifluoroacetic Acid (TFA) are implicated. Here, we will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven solutions to rescue your syntheses.

The Double-Edged Sword: Understanding the Role of TFA in Peptide Synthesis

Trifluoroacetic acid (TFA) is a cornerstone reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the final cleavage of the synthesized peptide from the resin support and the concomitant removal of acid-labile side-chain protecting groups.[1] Its strong acidity (pKa ≈ 0.23), volatility, and miscibility with common organic solvents make it highly effective for these purposes.[1] However, the very properties that make TFA an excellent cleavage reagent can become a significant hindrance if residual amounts persist in the resin microenvironment during the crucial coupling steps of subsequent syntheses on reused or improperly washed resin.

Frequently Asked Questions (FAQs)

Q1: How can residual TFA from a previous synthesis or cleavage step lead to low coupling efficiency?

Residual TFA can significantly hamper coupling efficiency through two primary mechanisms:

  • Protonation of the N-terminal Amine: The fundamental basis of peptide bond formation is a nucleophilic attack of the free N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming amino acid.[2] If residual TFA is present on the resin, it creates an acidic microenvironment, leading to the protonation of the N-terminal amine. This protonated amine (R-NH3+) is no longer a nucleophile, rendering it incapable of participating in the coupling reaction. This results in incomplete coupling and the formation of deletion sequences.

  • Trifluoroacetylation of the N-terminus: A more insidious side reaction is the permanent capping of the peptide chain via trifluoroacetylation.[3][4] This can occur when residual TFA reacts with hydroxyl groups on the resin (either pre-existing or formed during synthesis) to generate trifluoroacetoxymethyl groups. During the subsequent neutralization step with a tertiary amine base (like DIPEA), these reactive groups can transfer a trifluoroacetyl group to the N-terminal amine of the peptide, forming a stable trifluoroacetamide. This capped peptide is unable to elongate further, leading to truncated sequences and reduced yield of the desired full-length peptide.[3]

Q2: What are the tell-tale signs of low coupling efficiency in my synthesis?

Several indicators can point towards incomplete coupling reactions:

  • Positive Kaiser Test: A blue or purple coloration of the resin beads after a coupling step is a classic sign of unreacted primary amines.[5]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide will reveal the presence of species with masses corresponding to the target peptide minus one or more amino acids.

  • Low Yield of the Final Product: A significantly lower than expected yield of the purified peptide can be a direct consequence of inefficient coupling at one or more steps.

  • Difficult Purification: The presence of multiple, closely eluting deletion sequences can make the purification of the target peptide by HPLC extremely challenging.

Q3: I suspect residual acid is the problem. What are the immediate troubleshooting steps I should take?

If you suspect residual TFA is compromising your synthesis, the following immediate actions are recommended:

  • Thorough Washing: Implement a rigorous washing protocol for your resin before proceeding with the coupling step. This should include multiple washes with a solvent like N,N-Dimethylformamide (DMF) to physically remove trapped acid.

  • Neutralization Step: Crucially, perform a neutralization step after washing and before adding the activated amino acid. This involves treating the resin with a solution of a hindered base, such as N,N-Diisopropylethylamine (DIPEA), in DMF.[2] This will deprotonate any remaining protonated N-terminal amines, rendering them nucleophilic and ready for coupling.

  • Monitor with a Test: After the neutralization and subsequent washes to remove excess base, perform a qualitative test like the bromophenol blue test to confirm that the resin is no longer acidic before proceeding with the coupling.

In-Depth Troubleshooting Guides

Guide 1: The Critical Neutralization and Washing Protocol

A robust neutralization and washing protocol is your first line of defense against residual acid-induced coupling failure.

Experimental Protocol:

  • Post-Deprotection/Pre-Coupling Wash: After the removal of the N-terminal protecting group (e.g., Fmoc with piperidine), wash the resin thoroughly with DMF (5-7 cycles of adding DMF, agitating for 30-60 seconds, and draining).

  • Pre-Coupling Neutralization:

    • Prepare a 5% (v/v) solution of DIPEA in DMF.

    • Add this solution to the resin and agitate for 2-3 minutes.

    • Drain the neutralization solution.

    • Repeat the neutralization step one more time.

  • Post-Neutralization Wash: Wash the resin thoroughly with DMF (5-7 cycles) to remove excess DIPEA and its salts, which can interfere with the subsequent coupling reaction.

Causality Explained: The extensive DMF washes are designed to physically displace and dilute any remaining TFA. The DIPEA treatment actively deprotonates the N-terminal amines that were protonated by the residual acid, thereby restoring their nucleophilicity. The final DMF washes are critical to remove the free base, as excess DIPEA can cause racemization of the activated amino acid.

Guide 2: Selecting the Right Coupling Reagent for the Job

In situations where you suspect a slightly acidic microenvironment might still persist, or when dealing with sterically hindered amino acids, the choice of coupling reagent becomes paramount.

Coupling Reagent ClassExamplesEfficacy in Potentially Acidic ConditionsMechanism of Action & Rationale
Uronium/Aminium Salts HATU, HBTU, HCTUHighly Recommended These reagents form highly reactive OAt or OBt active esters of the amino acid.[6] The high reactivity can often overcome the slightly reduced nucleophilicity of the N-terminal amine, driving the coupling reaction to completion.
Phosphonium Salts PyBOP, PyAOPRecommended Similar to uronium salts, these form highly reactive intermediates.[6] They are also known for their high solubility in DMF, which can be advantageous.
Carbodiimides DCC, DICUse with Caution While effective for many standard couplings, their reactivity is generally lower than uronium or phosphonium salts. In the presence of residual acid, their efficiency may be significantly compromised.

Recommendation: For troubleshooting low coupling efficiency suspected to be caused by residual acid, switching to a more potent coupling reagent like HATU or PyAOP is a sound strategy.

Visualizing the Problem and Solution

To better understand the chemical principles at play, the following diagrams illustrate the core concepts.

Coupling_Inhibition cluster_0 Standard Coupling cluster_1 Coupling with Residual TFA Peptide-Resin-NH2 Peptide-Resin-NH₂ (Nucleophilic) Activated_AA Activated Amino Acid Peptide-Resin-NH2->Activated_AA Nucleophilic Attack Peptide_Bond Peptide Bond Formation (Successful Coupling) Activated_AA->Peptide_Bond Peptide-Resin-NH3 Peptide-Resin-NH₃⁺ (Non-Nucleophilic) Activated_AA_inhibited Activated Amino Acid Peptide-Resin-NH3->Activated_AA_inhibited No Reaction TFA_H H⁺ (from TFA) Peptide-Resin-NH2_inhibited Peptide-Resin-NH₂ Peptide-Resin-NH2_inhibited->Peptide-Resin-NH3 Protonation Incomplete_Coupling Incomplete Coupling (Deletion Sequence) Activated_AA_inhibited->Incomplete_Coupling

Caption: Inhibition of peptide coupling by residual TFA.

Troubleshooting_Workflow start Low Coupling Efficiency (Positive Kaiser Test) wash Thorough DMF Wash (5-7 cycles) start->wash neutralize Neutralize with 5% DIPEA in DMF (2 x 2 min) wash->neutralize wash2 Thorough DMF Wash (5-7 cycles) neutralize->wash2 recouple Recouple with Standard Reagent wash2->recouple check Kaiser Test recouple->check success Proceed with Synthesis check->success Negative fail Coupling Still Incomplete check->fail Positive potent_reagent Recouple with Potent Reagent (e.g., HATU, PyAOP) fail->potent_reagent check2 Kaiser Test potent_reagent->check2 check2->success Negative cap Cap Unreacted Amines (Acetic Anhydride) check2->cap Positive proceed_capped Proceed with Synthesis (Accept Truncation) cap->proceed_capped

Caption: Troubleshooting workflow for low coupling efficiency.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65.
  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International journal of peptide and protein research, 40(3‐4), 180-193.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PPMC. (n.d.).
  • Giraud, M., Cavelier, F., & Martinez, J. (2003). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of peptide science, 9(10), 633-639.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Kent, S. B., Mitchell, A. R., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for TFA-Gly-OH in Solution-Phase Peptide Synthesis.
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis.
  • Grepioni, F., & Braga, D. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4190-4199.
  • Coin, I., & Beyermann, M. (2010). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 16(5), 235-241.
  • North, A., & Watson, A. J. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5961-5969.
  • Nowick, J. S. (2014).
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • Wieczorek, R., & Orgel, L. E. (2020). pH-dependent peptide bond formation by the selective coupling of α-amino acids in water.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
  • Aapptec. (n.d.). Coupling Reagents.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Fields, G. B., Lauer, J. L., Dalleska, N. F., & Barany, G. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP (8-37)
  • Palladino, P., & Stetsenko, D. A. (2015). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic letters, 17(16), 4132-4135.
  • BenchChem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Fields, G. B. (2011). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit-18.1.
  • Biotage. (2023, January 30).
  • Figliozzi, G. M., Goldsmith, R., & Zuckermann, R. N. (1996). Limitations of the coupling of amino acid mixtures for the preparation of equimolar peptide libraries.
  • Grepioni, F., & Braga, D. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4190-4199.
  • BenchChem. (2025). The Pivotal Role of Trifluoroacetic Acid in Peptide Synthesis: A Technical Guide.

Sources

Overcoming steric hindrance in 3-(2,2,2-Trifluoroethoxy)propanoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling Optimization Ticket ID: #CF3-PROP-001 Topic: Overcoming Steric Hindrance in 3-(2,2,2-Trifluoroethoxy)propanoic Acid Coupling

Executive Summary & Diagnostic

The Molecule: this compound Structure:



The Problem: You are reporting difficulties coupling this acid, citing "steric hindrance." Diagnostic Analysis: Structurally, the carboxylic acid itself is not sterically hindered at the reaction center (the


-carbon is a primary 

). Therefore, if you are experiencing low conversion, the "hindrance" arises from one of three specific failure modes:
  • The Amine Partner: You are likely coupling to a sterically demanding amine (e.g., t-butyl,

    
    -trisubstituted, or ortho-substituted aniline).
    
  • Conformational Shielding: The flexible ether linkage and the "fluorous" tail (

    
    ) can adopt a folded conformation in non-polar solvents, shielding the active ester from nucleophilic attack.
    
  • Electronic Deactivation: The electronegative trifluoroethoxy group (

    
    ) exerts an inductive withdrawing effect. While this makes the carbonyl more electrophilic, it also makes the activated intermediate (e.g., O-acylisourea) more prone to hydrolysis if moisture is present.
    

Decision Matrix: Selecting the Right Chemistry

Do not default to EDC/NHS or standard HATU protocols if they have already failed. Use this logic flow to select the correct "heavy lifting" reagent.

ReagentSelection Start Start: Coupling Failure CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine CheckSolubility Is Solubility the Issue? CheckAmine->CheckSolubility No (Amine is simple) T3P Solution A: T3P (Propylphosphonic Anhydride) High Temp Stability CheckAmine->T3P Yes (Bulky Amine) Ghosez Solution B: Ghosez's Reagent (Acid Chloride) CheckSolubility->Ghosez Acid is insoluble/unreactive Mixed Solution C: Mixed Anhydride (IBCF) CheckSolubility->Mixed Standard conditions

Figure 1: Decision tree for selecting coupling reagents based on substrate failure mode.

Solution Protocols

Protocol A: The "Gold Standard" for Hindered Systems (T3P)

Why this works: T3P (Propylphosphonic anhydride) forms a highly reactive cyclic anhydride intermediate. Unlike HATU, T3P allows for high-temperature coupling (up to 80-100°C) without explosive risks, helping overcome the activation energy barrier imposed by steric hindrance.

Reagents:

  • Acid: this compound (1.0 equiv)

  • Amine: Hindered amine partner (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 - 5.0 equiv)

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF. Avoid DMF if workup is difficult.

Step-by-Step:

  • Dissolution: Dissolve the acid and amine in EtOAc (approx. 5-10 mL per mmol).

  • Base Addition: Add DIPEA at 0°C. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by LCMS after 1 hour.

    • Troubleshooting: If <10% conversion, heat the sealed vial to 60°C . The thermal stability of T3P is its superpower here.

  • Workup: Dilute with EtOAc, wash with water (x2), saturated

    
    , and brine. The T3P by-product is water-soluble, simplifying purification.[1]
    
Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Why this works: When an amine is extremely non-nucleophilic or hindered, active esters (HATU/T3P) may still be too slow. Converting the acid to an Acid Chloride is the most potent activation method. Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions, avoiding the harsh acidity of Thionyl Chloride (


).

Reagents:

  • Acid: 1.0 equiv[2]

  • Ghosez's Reagent: 1.2 - 1.5 equiv

  • Amine: 1.1 equiv

  • Base: DIPEA or Pyridine (2.0 equiv)

  • Solvent: Dry DCM (Dichloromethane)

Step-by-Step:

  • Activation: Dissolve the acid in dry DCM under Nitrogen/Argon.

  • Reagent Addition: Add Ghosez's reagent dropwise at RT. Stir for 1-2 hours.

    • Mechanism:[1][3][4][5] The acid converts to the acid chloride; the reagent becomes an amide by-product.

  • Coupling: Add the amine and DIPEA solution to the acid chloride mixture.

  • Reaction: Stir at RT for 2-16 hours.

  • Quench: Add a drop of water to quench unreacted acid chloride, then dilute with DCM and wash with 1N HCl and Brine.

Technical Deep Dive: The T3P Mechanism

Understanding why T3P works helps you troubleshoot. It drives the reaction through a cyclic transition state that pulls the amine and acid together, reducing the entropic penalty of bringing two bulky groups together.

T3P_Mechanism T3P_Reagent T3P Anhydride Mixed_Anhydride Activated Mixed Anhydride T3P_Reagent->Mixed_Anhydride + Carboxylate Carboxylate R-COO- (Acid) Carboxylate->Mixed_Anhydride Transition Cyclic Transition State Mixed_Anhydride->Transition + Amine Amine Hindered Amine Amine->Transition Product Amide Product Transition->Product - P-byproduct

Figure 2: T3P activation pathway. The cyclic phosphorous intermediate facilitates nucleophilic attack even with bulky substrates.

Comparative Data: Reagent Performance

FeatureHATU / HOAtT3P (Propylphosphonic Anhydride)Ghosez's Reagent (Acid Chloride)
Steric Tolerance ModerateHigh Very High
Epimerization Risk Low (with base control)Very Low Moderate
Temperature Limit < 40°C (Explosion risk)Up to 100°C RT to Reflux
Workup Difficult (Tetramethylurea removal)Easy (Water soluble) Easy (Standard extraction)
Moisture Sensitivity HighModerateHigh

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC/LCMS that isn't product or starting material. What is it? A: With trifluoroethoxy acids, if you use EDC , you often form the N-acyl urea rearrangement product because the coupling is too slow. Switch to T3P immediately. If using Ghosez's reagent, ensure your solvent is strictly dry; otherwise, you are just hydrolyzing the acid chloride back to the acid.

Q: Can I use DMF as a solvent for the T3P reaction? A: Yes, T3P is compatible with DMF. However, for this specific acid (


 tail), Ethyl Acetate (EtOAc)  or 2-Methyl THF  is preferred. The fluorous segment often has better solubility profiles in esters/ethers than in amides like DMF, and EtOAc allows for a much cleaner aqueous workup.

Q: My amine is an aniline with electron-withdrawing groups. T3P failed. A: Anilines are weak nucleophiles. If T3P at 60°C fails, move to Protocol B (Ghosez's Reagent) . The acid chloride is the only species reactive enough to force coupling with electron-deficient anilines.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6][7][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, E. A., et al. (2011). T3P: A Practical and Efficient Reagent for the Synthesis of Sterically Hindered Amides. Organic Process Research & Development, 15(6). Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Solvent selection for NMR analysis of fluorinated propionic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Solvent Systems for Fluorinated Propionic Acids

Subject: Optimization of Solvent Selection and Troubleshooting for


 and 

NMR of Fluorinated Propionic Acids (e.g., 3,3,3-Trifluoropropionic Acid). Ticket Type: Technical Guide / FAQ Status: Active Author: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

Fluorinated propionic acids present a unique analytical challenge due to their dual nature: they possess a highly polar, hydrogen-bonding carboxylic acid motif alongside an electron-withdrawing, hydrophobic fluorinated tail. This "amphiphilic" character complicates solvent selection, often leading to solubility issues, peak broadening, or confusing multiplicity caused by


-

coupling.

This guide provides a self-validating logic system for selecting the correct solvent and troubleshooting common spectral anomalies.

Part 1: Solvent Selection Logic (The "First-Pass" Protocol)

The choice of solvent dictates the chemical shift of the exchangeable proton (-COOH) and the resolution of the fluorine-proton coupling. Do not default to Chloroform-d (


) without analyzing the specific acidity and polarity of your fluorinated acid.
Decision Matrix: Selecting the Right Solvent

Use the following logic flow to determine the optimal solvent for your specific experiment.

SolventSelection Start START: Fluorinated Propionic Acid Sample Q_Solubility Is the sample a solid or viscous oil at RT? Start->Q_Solubility Q_Polarity Is the Fluorine content high? (e.g., Perfluorinated tail) Q_Solubility->Q_Polarity No (Liquid) Q_AcidProton Is observation of the -COOH proton critical? Q_Solubility->Q_AcidProton Yes (Solid/Polar) Rec_CDCl3 RECOMMENDATION: Chloroform-d (CDCl3) *Watch for dimer formation* Q_Polarity->Rec_CDCl3 Low Polarity Rec_Acetone RECOMMENDATION: Acetone-d6 (Good solubility, sharp lines) Q_Polarity->Rec_Acetone High Polarity Q_Viscosity Is high resolution required (Small coupling constants)? Q_AcidProton->Q_Viscosity Yes Rec_MeOD RECOMMENDATION: Methanol-d4 (COOH exchanges/disappears) Q_AcidProton->Rec_MeOD No Q_Viscosity->Rec_Acetone Yes (Low Viscosity needed) Rec_DMSO RECOMMENDATION: DMSO-d6 (Best solubility, broad lines) Q_Viscosity->Rec_DMSO No (Solubility priority)

Figure 1: Decision tree for solvent selection based on physical state, polarity, and spectral requirements.

Part 2: Troubleshooting & FAQs

Category A: Solubility & Stability

Q1: My sample forms a cloudy suspension in


 or separates into two layers. Why? 
Diagnosis:  Polarity Mismatch.
Fluorinated propionic acids are significantly more polar than their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms (inductive effect). 

is non-polar. Corrective Action:
  • Switch to Acetone-d6: This is the "Goldilocks" solvent—polar enough to dissolve the acid but low enough viscosity to maintain sharp peaks.

  • Use DMSO-d6: If the sample is a salt or highly crystalline solid. Warning: DMSO is hygroscopic; water uptake will complicate the -COOH region.

Q2: I see a "ghost" peak around 11-13 ppm that moves when I change concentration. Is my sample impure? Diagnosis: Dimerization. In non-polar solvents like


, carboxylic acids form stable cyclic dimers via intermolecular hydrogen bonds. This deshields the proton, pushing it to ~11-13 ppm. The shift is concentration-dependent.[1][2]
Corrective Action: 
  • To stabilize the shift: Use a hydrogen-bond accepting solvent like DMSO-d6 . The solvent breaks the dimer and forms a monomer-solvent complex. The peak will shift upfield (typically 10-12 ppm) and remain stable regardless of concentration [1].

Category B: Spectral Resolution ( and )

Q3: My proton peaks look like "messy" multiplets, not the expected triplets or quartets. Shimming is fine. Diagnosis:


-

J-Coupling. Fluorine (

, spin 1/2) couples strongly to protons.[3][4] In 3,3,3-trifluoropropionic acid, the

-protons (

) are split by the

-fluorines (

) with a coupling constant (

) of ~10-12 Hz, in addition to any H-H coupling. Corrective Action:
  • Run a

    
     experiment:  This is a proton scan with broadband fluorine decoupling. It collapses the multiplets back to simple H-H splitting patterns, confirming the structure.
    
  • Verify Coupling Constants: Measure the

    
     value. If 
    
    
    
    Hz, it is geminal (
    
    
    ). If
    
    
    Hz, it is vicinal (
    
    
    ) [2].

Q4: My peaks are broad in DMSO-d6 compared to Chloroform. Diagnosis: Viscosity Broadening. DMSO has a viscosity of ~2.0 cP (at 25°C), compared to Acetone (0.32 cP) or Chloroform (0.56 cP). Higher viscosity slows molecular tumbling, shortening


 relaxation times and broadening peaks.
Corrective Action: 
  • Heat the sample: Running the DMSO sample at 40°C or 50°C reduces viscosity significantly, sharpening the lines.

  • Switch to Acetone-d6 if solubility permits.

Category C: The "Missing" Proton

Q5: I cannot find the carboxylic acid proton (-COOH) in Methanol-d4 (


). 
Diagnosis:  Deuterium Exchange.
The acidic proton rapidly exchanges with the deuterium on the solvent's hydroxyl group:


The signal disappears from the

spectrum and becomes HDO. Corrective Action:
  • Never use protic solvents (

    
    , 
    
    
    
    )
    if you must quantify the acid proton. Use DMSO-d6 or Acetonitrile-d3 .[1][5]

Part 3: Data & Reference Standards

Solvent Properties Table

Use this table to balance solubility against spectral resolution.

SolventViscosity (cP)Residual

(ppm)
H-Bonding AbilitySuitability for Fluorinated Acids
Chloroform-d 0.567.26LowPoor (Dimerization risk)
Acetone-d6 0.322.05MediumExcellent (Sharp lines, good solubility)
DMSO-d6 2.002.50HighGood (Broad lines, stabilizes -COOH)
Methanol-d4 0.593.31HighPoor (Exchanges -COOH)
Acetonitrile-d3 0.371.94MediumGood (Alternative to Acetone)

Data sourced from Fulmer et al. [3][6][7][8][9][10]

Referencing Protocol

Unlike


 NMR, which relies on TMS (0 ppm), 

requires specific standards.
  • Internal Standard (Preferred):

    
    -Trifluorotoluene (
    
    
    
    ppm). It is non-reactive and stable.
  • External Referencing: Use the "Unified Scale" (referencing via the deuterium lock frequency) if your spectrometer is modern (Bruker TopSpin/Agilent VnmrJ).

  • Avoid:

    
     (Freon-11) is volatile (b.p. 24°C) and can evaporate during acquisition, ruining integration.
    

Part 4: Experimental Workflow

The following diagram outlines the sample preparation protocol to ensure reproducibility.

SamplePrep Step1 1. Weigh Sample (5-10 mg for 1H 20 mg+ for 13C/19F) Step2 2. Solvent Addition (0.6 mL Acetone-d6 or DMSO-d6) Step1->Step2 Step3 3. Add Internal Std (Optional: Trifluorotoluene) Step2->Step3 Step4 4. Mix & Sonicate (Ensure homogeneity) Step3->Step4 Step5 5. Acquire 1H (Check -COOH region) Step4->Step5 Step6 6. Acquire 19F (Decoupled if needed) Step5->Step6

Figure 2: Step-by-step sample preparation workflow for fluorinated acid analysis.

References

  • Abraham, R. J., et al. (2006).[11]

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 
    
    
    
    chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[11] Link
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[11] (General Reference for Coupling Constants).

  • Fulmer, G. R., et al. (2010).[6][7][10] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of CAS 1016854-20-8

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-(2,2,2-trifluoroethoxy)propanoic acid (CAS 1016854-20-8). This document is designed for analytical chemists and drug development professionals requiring rigorous characterization data for this fluorinated building block or impurity.

Subject: this compound

Executive Summary & Chemical Identity

CAS 1016854-20-8 corresponds to This compound , a fluorinated carboxylic acid derivative often used as a specialized linker in medicinal chemistry or as a metabolic reference standard for trifluoroethoxy-containing drugs.

  • Formula: C

    
    H
    
    
    
    F
    
    
    O
    
    
  • Exact Mass: 172.0347 Da

  • Molecular Weight: 172.10 g/mol

  • Key Structural Features: Terminal carboxylic acid (ionizable site), ether linkage, and electron-withdrawing trifluoromethyl (

    
    ) group.
    

Analytical Significance: The presence of the


 group significantly alters the fragmentation and retention behavior compared to non-fluorinated analogs. This guide focuses on Negative Electrospray Ionization (ESI-)  as the primary mode of detection due to the acidic nature of the molecule.

Experimental Methodology

To obtain reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This method prioritizes the stability of the deprotonated precursor ion


.
LC-MS/MS Protocol
ParameterSetting / ConditionRationale
Ionization Mode ESI Negative (-) The carboxylic acid moiety (

) readily deprotonates.
Precursor Ion m/z 171.0 (

)
Dominant species in neutral/basic mobile phase.
Mobile Phase A Water + 5 mM Ammonium AcetateBuffer maintains pH >

to ensure ionization.
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier for elution.
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Retains the hydrophobic

tail effectively.
Collision Energy Stepped (10, 20, 30 eV)Required to induce cleavage of the stable C-F and ether bonds.

Fragmentation Pathway Analysis

The fragmentation of this compound follows a distinct pathway driven by the stability of the fluorinated ether and the lability of the carboxyl group.

Primary Precursor: m/z 171.0274 ( )

Upon Collision-Induced Dissociation (CID), the molecule undergoes specific neutral losses.

Pathway A: Decarboxylation (Dominant)
  • Mechanism: Loss of neutral

    
     (44 Da).
    
  • Product Ion: m/z 127.037 (

    
    ).
    
  • Structure:

    
    .
    
  • Significance: This is typically the base peak (quantifier ion) due to the facile loss of the carboxyl group.

Pathway B: Ether Cleavage (Diagnostic)
  • Mechanism: Cleavage of the ether bond proximal to the trifluoroethyl group.

  • Product Ion: m/z 113.021 (

    
    ? No, likely 
    
    
    
    is m/z 113).
    • Correction:

      
       formula is 
      
      
      
      . Mass =
      
      
      .
    • Re-evaluation: If m/z 113 is observed, it corresponds to the propionate moiety retaining the oxygen:

      
      ? (Mass: 
      
      
      
      ).
    • Most Likely Fragment:m/z 69.0 (

      
      ). The trifluoromethyl anion is highly stable and characteristic of 
      
      
      
      -containing compounds.
    • Alternative:m/z 99.0 (

      
      ). This alkoxide ion is stable due to the electron-withdrawing fluorines.
      
Pathway C: Fluoride Elimination
  • Mechanism: Loss of HF (20 Da) from the precursor.

  • Product Ion: m/z 151.021 (

    
    ).
    
  • Significance: Less common in simple acids but observed at high collision energies.

Visualizing the Fragmentation Logic

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M-H]- m/z 171.03 (C5H6F3O3)- Decarb Decarboxylation m/z 127.04 [M-H-CO2]- Precursor->Decarb - CO2 (44 Da) EtherCleave Ether Cleavage m/z 99.00 (CF3CH2O)- Precursor->EtherCleave - C3H5O2 (Propanoic acid residue) CF3Ion Trifluoromethyl m/z 69.00 (CF3)- Decarb->CF3Ion High Energy Cleavage EtherCleave->CF3Ion - CH2O key Blue: Precursor | Red: Primary Product | Yellow/Green: Secondary Products

Caption: Proposed ESI(-) fragmentation pathway for this compound showing primary decarboxylation and secondary ether cleavage.

Comparative Performance Analysis

To validate the assay, it is critical to compare CAS 1016854-20-8 against its non-fluorinated analog, 3-ethoxypropanoic acid .

Comparison Table: Fluorinated vs. Non-Fluorinated Analog
FeatureCAS 1016854-20-8 (

Analog)
3-Ethoxypropanoic Acid (H Analog)Impact of Fluorination
Precursor (

)
171.03 117.06 +54 Da Shift (Replacement of 3H with 3F).
Retention Time (C18) Later Elution Earlier Elution

increases lipophilicity, enhancing retention on Reverse Phase.
Ionization Efficiency High Moderate

is electron-withdrawing, increasing acidity of COOH (

), improving ESI- response.
Key Fragment m/z 127 (Loss of CO2)m/z 73 (Loss of CO2)Consistent neutral loss (44 Da) confirms carboxylic acid class.
Matrix Effect LowerHigherHigher retention moves the analyte away from the solvent front/polar matrix suppression zone.
Why this matters:

The +54 Da mass shift and increased retention make CAS 1016854-20-8 an excellent surrogate or internal standard candidate for ethoxy-propanoic acid derivatives, provided the biological system does not metabolize the C-F bond (which is metabolically robust).

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1016854-20-8). Sigma-Aldrich Catalog. Link

  • PubChem. Compound Summary: this compound. National Library of Medicine. Link

  • Enamine. Building Blocks: Fluorinated Carboxylic Acids. Enamine Store. Link

  • NIST Chemistry WebBook. Standard Reference Data for Carboxylic Acid Fragmentation. NIST. Link

HPLC Method Development for Fluorinated Acid Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparative Technical Guide Focus: Mixed-Mode Chromatography (MMC) vs. Traditional Reversed-Phase (C18) & HILIC

Executive Summary: The Polarity Paradox

Fluorinated acid impurities—specifically ultra-short-chain species like Trifluoroacetic Acid (TFA) , Difluoroacetic Acid (DFA) , and Perfluoropropionic Acid (PFPrA) —present a critical analytical challenge. They are highly polar, often UV-transparent, and ubiquitous in pharmaceutical synthesis as reagents or degradation products.

Standard C18 columns fail to retain these species, causing them to elute in the void volume (


) where ion suppression and matrix interference are highest. While HILIC offers retention, it often struggles with solubility mismatches for hydrophobic APIs.

The Superior Solution: This guide establishes Mixed-Mode Chromatography (MMC) —specifically Reversed-Phase/Anion-Exchange (RP/AX) —as the definitive methodology. By combining hydrophobic retention with electrostatic interaction, MMC provides tunable selectivity that neither C18 nor HILIC can achieve alone.

Strategic Comparison: Selecting the Right Mode

The following table objectively compares the performance of the primary chromatographic strategies for fluorinated acid analysis.

Table 1: Comparative Performance Matrix
FeatureMixed-Mode (RP/AX) Standard C18 (RP) HILIC Ion-Pairing (IPC)
Retention Mechanism Hydrophobic + ElectrostaticHydrophobic onlyPartitioning (Water layer)Hydrophobic + Induced Ionic
TFA/DFA Retention Excellent (

)
Poor/None (

)
GoodGood
Peak Shape Sharp (Ionic focusing)Tailing/BroadGoodGood
MS Compatibility High (Volatile buffers)HighHighZero/Low (Source contamination)
Equilibration Time Moderate (10-15 col. vol.)FastSlow (20-40 col. vol.)Very Slow
Sample Solubility High (Compatible with aqueous/organic)HighLow (Requires high organic diluent)High

Expert Insight: While Ion-Pairing (IPC) was the historical gold standard, it permanently alters column chemistry and suppresses MS signals. MMC is the modern, MS-compatible successor.

Deep Dive: The Mixed-Mode (RP/AX) Protocol

This protocol utilizes a stationary phase featuring a C18 ligand with an embedded or terminal positive charge (Anion Exchange). This "Product" creates a self-validating system where retention is controlled by two orthogonal variables: Organic Strength (hydrophobicity) and Buffer Concentration/pH (ion exchange).

Experimental Workflow

Objective: Separate TFA (polar/acidic) from a hydrophobic API and related impurities.

Step 1: Column Selection
  • Stationary Phase: Mixed-Mode C18/AX (e.g., Ligand with tertiary amine or quaternary ammonium embedded in C18 chain).

  • Dimensions: 150 x 2.1 mm, 3 µm (balances resolution with backpressure).

Step 2: Mobile Phase Design
  • Buffer (A): 10-20 mM Ammonium Formate or Ammonium Acetate (pH 3.0 – 4.5).

    • Why: Acidic pH ensures the carboxylic acid analytes are partially ionized (depending on pKa) or fully ionized, while the stationary phase AX groups remain charged. Ammonium salts are volatile for CAD/MS.

  • Organic (B): Acetonitrile (ACN).

    • Why: ACN has lower UV cutoff than Methanol and lower viscosity.

Step 3: Gradient Strategy

Unlike standard RP, increasing organic solvent does not always decrease retention for charged analytes in MMC.

  • Initial Conditions: Low Organic / Low Buffer Strength.

    • Mechanism: High water content promotes hydrophobic interaction for the API; low ionic strength maximizes electrostatic retention of TFA/DFA.

  • Elution: Increase Organic % AND Ionic Strength (optional).

    • Action: Increasing organic elutes the hydrophobic API. Increasing buffer strength (if using a ternary pump) displaces the fluorinated acids from the AX sites.

Protocol: Step-by-Step
  • Equilibration: Flush column with 100% B for 10 mins, then equilibrate at initial conditions (e.g., 95% A / 5% B) for 15 minutes.

  • Sample Prep: Dissolve sample in 90:10 Water:ACN. Crucial: Do not use high organic diluents (as required in HILIC) which may precipitate polar buffers.

  • Injection: 2-5 µL.

  • Gradient Table:

    • 0-2 min: 5% B (Isocratic hold to trap TFA via AX).

    • 2-10 min: 5% -> 60% B (Elute API).

    • 10-12 min: 60% -> 90% B (Wash).

    • 12.1 min: Return to 5% B.

Detection Systems: Beyond UV

Fluorinated acids lack strong chromophores. Relying on UV at 210 nm is risky due to baseline drift and low sensitivity.

Table 2: Detector Suitability Guide
DetectorSuitabilityLimit of Detection (LOD)Comments
UV (210 nm) Low10 - 50 ppmSubject to solvent interference; poor specificity.
CAD (Charged Aerosol) Optimal 1 - 10 ng Universal response; sees "invisible" acids; uniform response factor.
MS (ESI-) High< 1 ngHigh sensitivity, but TFA background in labs is high (false positives).

Recommendation: For impurity profiling (0.05% threshold), CAD is the most robust balance of sensitivity and ease of use, avoiding the "sticky" background issues of TFA in Mass Spectrometry.

Visualizing the Logic

Diagram 1: Method Development Decision Tree

This decision tree guides the scientist based on analyte pKa and hydrophobicity.

MethodSelection Start Analyte Characterization IsAcidic Is Analyte Acidic? (pKa < 5) Start->IsAcidic IsPolar Is it Polar? (LogP < 0) IsAcidic->IsPolar Yes RP Standard C18 IsAcidic->RP No (Neutral/Basic) IsPolar->RP No (Hydrophobic) CheckChain Chain Length? IsPolar->CheckChain Yes HILIC HILIC MMC Mixed-Mode (RP/AX) Note Ideal for TFA/DFA in API matrix MMC->Note CheckChain->HILIC Ultra-Polar / Sugars CheckChain->MMC Short (C1-C4)

Caption: Decision logic for selecting Mixed-Mode Chromatography over C18 or HILIC based on analyte acidity and polarity.

Diagram 2: The Mixed-Mode Mechanism

Visualizing how the RP/AX stationary phase interacts with Fluorinated Acids (TFA) vs. APIs.

Metabolic Stability of Fluorinated vs. Non-Fluorinated Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of bioconjugates (ADCs, PROTACs) and fragment-based drug candidates, the linker moiety often represents a "metabolic soft spot." Standard alkyl or PEG-based linkers are prone to rapid oxidative cleavage by Cytochrome P450 (CYP) enzymes, leading to premature payload release or inactive degradation products.

This guide analyzes the strategic incorporation of fluorine into linker architectures. By replacing metabolically labile C-H bonds with C-F bonds, medicinal chemists can significantly reduce intrinsic clearance (


) and extend half-life (

) without dramatically altering steric bulk. We present mechanistic rationales, representative comparative data, and a validated experimental protocol for assessing these stability gains.
Mechanistic Rationale: The "Fluorine Effect"

The metabolic stability conferred by fluorination is not merely a result of bond strength; it is a function of electronic deactivation and lipophilicity modulation.

  • Bond Dissociation Energy (BDE): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), significantly stronger than the C-H bond (~99 kcal/mol). This makes the C-F bond virtually inert to the radical abstraction mechanisms employed by CYP450 enzymes.

  • Electronic Shielding: Fluorine is the most electronegative element (3.98 Pauling scale). When introduced into a linker (e.g., a difluoromethylene

    
     group), it pulls electron density away from adjacent carbons. Since CYP450 oxidation is electrophilic in nature (involving a high-valent Iron-Oxo species, 
    
    
    
    ), the electron-deficient environment created by fluorine repels the enzyme's active site.
  • Conformational Locking: The gauche effect observed in fluorinated alkyl chains can induce specific conformations that may sterically hinder enzyme access.

Diagram 1: CYP450 Blockade Mechanism

The following diagram illustrates the metabolic vulnerability of a standard methylene linker versus the resistance of a difluoromethylene linker.

CYP_Mechanism cluster_0 Non-Fluorinated Linker (Labile) cluster_1 Fluorinated Linker (Stable) CYP CYP450 Enzyme (Fe-Oxo Species) Linker_H Alkyl Linker (-CH2-) CYP->Linker_H Attacks C-H Linker_F Difluoro Linker (-CF2-) CYP->Linker_F Repelled Transition H-Abstraction (Radical Mechanism) Linker_H->Transition Cleavage Metabolic Cleavage (Unstable) Transition->Cleavage Block Electronic Repulsion (High BDE) Linker_F->Block Stable Intact Linker (Metabolically Stable) Block->Stable

Figure 1: Mechanism of CYP450 oxidative resistance in fluorinated linkers compared to standard alkyl linkers.

Comparative Performance Data

The following data highlights the impact of replacing hydrogen with fluorine in common linker motifs used in PROTACs and medicinal chemistry.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM) Representative data aggregated from standard medicinal chemistry optimization campaigns (e.g., Purser et al., 2008; Meanwell, 2018).

Linker MotifStructure

(µL/min/mg)

(min)
Metabolic Liability
Ethyl Ether (Standard)

> 150 (High)< 10Rapid O-dealkylation at

-carbon.
Difluoroethyl Ether

< 20 (Low)> 120Blocked

-oxidation; highly stable.
Piperidine Cyclic amine~85 (Mod)~25Oxidation at

-carbon to nitrogen.
3,3-Difluoropiperidine F-substituted ring~12 (Low)> 180Fluorine lowers pKa of amine; blocks oxidation.
Linear Alkyl Chain

> 200 (High)< 5Multiple sites for hydroxylation.
Alternating Fluorine

~45 (Low-Mod)~60"Skipped" fluorination preserves solubility while reducing metabolism.

Key Insight: The introduction of the


 motif adjacent to heteroatoms (O, N) is particularly effective because it lowers the electron density of the heteroatom lone pair, preventing the initial single-electron transfer step required for many CYP oxidations.
Experimental Protocol: Microsomal Stability Assay

To validate the stability of a fluorinated linker, a rigorous Microsomal Stability Assay is required. This protocol measures the rate of parent compound disappearance in the presence of liver microsomes and the cofactor NADPH.[1][2][3]

Materials
  • Test System: Human Liver Microsomes (HLM), pooled (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock of the test compound (fluorinated vs. non-fluorinated) in DMSO.

    • Dilute to 1 µM working concentration in Phosphate Buffer (ensure DMSO < 0.1% final).

  • Pre-Incubation:

    • Mix microsomes (final conc. 0.5 mg/mL) with the test compound in buffer.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.

    • Control: Run a parallel set without NADPH to check for chemical instability (hydrolysis).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Quench Solution (ACN + IS).

    • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[4] Monitor parent ion transition.

Diagram 2: Assay Workflow

The following workflow ensures data integrity and reproducibility.

Assay_Workflow cluster_sampling 4. Time-Point Sampling Prep 1. Preparation (1µM Compound + HLM) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (+ NADPH) PreInc->Start Sample Extract Aliquot (0, 5, 15, 30, 60 min) Start->Sample Quench 5. Quenching (ACN + Internal Std) Sample->Quench Spin 6. Centrifugation (Pellet Proteins) Quench->Spin LCMS 7. LC-MS/MS Analysis (Calculate % Remaining) Spin->LCMS

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.[2]

Data Calculation

Calculate the Intrinsic Clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time.


Conclusion & Strategic Recommendations

Replacing hydrogen with fluorine in linker regions is a validated strategy to enhance metabolic stability. However, it requires a balance:

  • Use Difluoromethylene (

    
    ) Bioisosteres:  Specifically replace 
    
    
    
    groups adjacent to ethers or amines to block
    
    
    -hydroxylation.
  • Monitor Lipophilicity: While fluorine enhances stability, it increases lipophilicity (logP). Ensure the linker remains sufficiently polar (e.g., by alternating with PEG units) to maintain solubility.

  • Verify with MetID: Always pair stability assays with Metabolite Identification (MetID) to confirm that the fluorine actually blocked the intended site and didn't simply shift metabolism to a different part of the molecule ("metabolic switching").

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Troup, R. I., et al. (2020).[5] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link][5]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 1,1,1-Trifluoroacetylacetone (C₅H₇F₃O₃)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Fluorinated Building Block

1,1,1-Trifluoroacetylacetone (CF₃C(O)CH₂C(O)CH₃), a key fluorinated β-diketone, serves as a vital precursor in the synthesis of heterocyclic compounds and as a chelating agent in coordination chemistry.[1] Its integration into pharmaceutical and advanced material value chains necessitates a rigorous and multi-faceted approach to elemental analysis. For drug development professionals, confirming the precise elemental composition (Carbon, Hydrogen, Oxygen, and Fluorine) is not merely a matter of identity confirmation; it is a foundational requirement for establishing purity, ensuring stoichiometric accuracy in subsequent reactions, and adhering to stringent regulatory standards for quality and safety.

This guide provides an in-depth comparison of the standards and methodologies essential for the complete elemental characterization of C₅H₇F₃O₃. We will move beyond simple procedural lists to explore the underlying scientific rationale for methodological choices, address the unique challenges posed by organofluorine compounds, and present workflows that ensure data integrity and trustworthiness.

Section 1: Core Elemental Composition (C, H, O) via Combustion Analysis

The cornerstone for determining the percentage of carbon, hydrogen, and, by extension, oxygen in an organic compound is combustion analysis.[2] The principle is straightforward: a sample is completely combusted in an excess of oxygen, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).[3][4] These products are then trapped and weighed, allowing for the back-calculation of the original C and H content. Oxygen is typically determined by the difference.

The Fluorine Complication: A Challenge to Standard Protocols

The high reactivity of fluorine presents a significant challenge to standard combustion analysis.[5] During combustion, fluorine and its byproducts can aggressively attack the quartz reactor tubes and the metallic catalysts (e.g., copper oxide) used to ensure complete oxidation. This degradation not only compromises the integrity of the analytical system but also leads to inaccurate results.[5][6] Specifically, incomplete combustion of the robust C-F bond can form volatile CF₂ species, which may be erroneously detected as nitrogen in some systems, leading to low carbon and falsely high nitrogen readings.[6]

To counteract this, a modified approach is essential. The causality behind this modification is the need to trap the reactive fluorine species before they can damage the system. This is achieved by incorporating a specialized absorbent material into the combustion reactor.

Experimental Protocol: Modified Combustion Analysis for Fluorinated Compounds
  • Instrument Calibration: Calibrate the elemental analyzer using a certified non-fluorinated standard, such as acetanilide, to establish the thermal conductivity detector (TCD) response.

  • Reactor Preparation: Pack the combustion reactor with a high-efficiency oxidation catalyst. Crucially, in the hot zone where flash combustion occurs, add a layer of a specialized fluorine absorbent (e.g., FluoAdso, a mixture of different oxides, or magnesium oxide).[5][7] This material reacts with and traps fluorine compounds, protecting the downstream components of the analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the C₅H₇F₃O₃ sample into a tin container.

  • Combustion: Introduce the sample into the combustion reactor, which is maintained at approximately 900-1000°C. The sample undergoes dynamic flash combustion in a pulse of pure oxygen.

  • Gas Separation & Detection: The resulting gaseous mixture (CO₂, H₂O, and helium carrier gas) is passed through a reduction reactor to remove excess oxygen and convert nitrogen oxides to N₂ (though not expected for C₅H₇F₃O₃). The gases are then separated using a gas chromatography (GC) column and quantified by a TCD.[5]

  • Data Analysis: The instrument software automatically calculates the percentage of C and H based on the TCD signals and the initial sample weight. The percentage of oxygen is determined by subtracting the sum of the C, H, and F percentages from 100%.

Data Comparison: Theoretical vs. Experimental Values
ElementTheoretical Mass % in C₅H₅F₃O₂Typical Acceptance Criteria
Carbon (C)38.97%± 0.4%
Hydrogen (H)3.27%± 0.4%
Oxygen (O)31.15%(Determined by difference)
Fluorine (F)36.99%(See Section 2)

Note: The ±0.4% criterion is a widely accepted benchmark in academic and industrial settings for confirming the purity of a compound.[8]

Combustion_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-3 mg C₅H₇F₃O₃ in Tin Capsule autosampler Autosampler Introduction weigh->autosampler combustion Combustion Reactor (~1000°C + O₂) + Fluorine Absorber autosampler->combustion Dynamic Flash Combustion reduction Reduction Reactor combustion->reduction gc GC Column Separation reduction->gc CO₂, H₂O tcd TCD Detection gc->tcd report Calculate %C, %H tcd->report

Caption: Workflow for modified combustion analysis of C₅H₇F₃O₃.

Section 2: Fluorine Quantification: A Comparative Guide

Determining the fluorine content is the most critical and challenging aspect of analyzing C₅H₇F₃O₃. Standard elemental analyzers are not equipped for direct fluorine detection. Therefore, specialized techniques are required. We will compare the two most robust and widely accepted methods: Combustion Ion Chromatography (CIC) and Wavelength Dispersive X-Ray Fluorescence (WDXRF).

Method 1: Combustion Ion Chromatography (CIC)

CIC is a powerful, destructive technique that has become a preferred method for quantifying halogens, including fluorine, in a wide range of organic and inorganic materials.[9][10] The self-validating principle of CIC lies in its ability to convert chemically complex and varied organofluorine species into a single, simple, and easily quantifiable inorganic ion (F⁻).

Principle: The sample is completely combusted at a high temperature in a stream of argon and oxygen. This process, known as pyrohydrolysis, breaks all C-F bonds and converts the organic fluorine into gaseous hydrogen fluoride (HF).[9] The gas stream is then directed into an aqueous absorbing solution, where the HF dissolves to form fluoride ions (F⁻). This solution is automatically injected into an ion chromatograph, which separates the F⁻ from other ions and quantifies it using a conductivity detector.[9][11]

  • System Setup: Configure the CIC system, comprising a combustion furnace, an absorption module, and an ion chromatograph with a suitable anion-exchange column and conductivity detector.

  • Calibration: Prepare a series of aqueous calibration standards of known fluoride concentration from a certified sodium fluoride (NaF) source. Run these standards through the IC system to generate a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the C₅H₇F₃O₃ sample (typically 1-10 mg for solids/liquids) into a sample boat.[9]

  • Combustion & Absorption: Introduce the sample boat into the furnace, heated to ~1000-1100°C.[9] The sample combusts, and the resulting gases are passed into the absorption module, where the HF is trapped in the aqueous solution.

  • Chromatography: An aliquot of the absorption solution is automatically injected into the IC. The eluent carries the sample through the anion-exchange column, separating the fluoride ions.

  • Detection & Quantification: The conductivity detector measures the signal from the eluted fluoride ions. The concentration is calculated by comparing the peak area to the calibration curve.

CIC_Workflow cluster_prep Sample Preparation cluster_analysis CIC System cluster_data Data Processing sample Weigh C₅H₇F₃O₃ Sample combustion Pyrohydrolytic Combustion (~1100°C) sample->combustion absorption Gas Absorption (Aqueous Solution) combustion->absorption HF(g) ic_injection IC Injection absorption->ic_injection F⁻(aq) ic_separation Anion-Exchange Column ic_injection->ic_separation detection Conductivity Detection ic_separation->detection quantify Quantify F⁻ vs. Calibration Curve detection->quantify

Caption: Experimental workflow for Fluorine analysis by CIC.
Method 2: Wavelength Dispersive X-Ray Fluorescence (WDXRF)

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[12] It is particularly valuable for rapid screening and quality control.

Principle: The sample is irradiated with high-energy primary X-rays, causing the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then drop down to fill these vacancies, emitting secondary X-rays (fluorescence) in the process. The energy (or wavelength) of these fluorescent X-rays is characteristic of the element from which they were emitted. For light elements like fluorine, WDXRF is superior to Energy Dispersive XRF (EDXRF) because it uses diffracting crystals to separate the X-ray wavelengths, providing much higher spectral resolution and sensitivity.[13]

Challenges: The primary challenge in analyzing fluorine with XRF is its low atomic number. The fluorescent X-rays emitted by fluorine have very long wavelengths (low energy) and are easily absorbed by the sample matrix, the instrument window, and even air.[13] Therefore, analysis must be performed under vacuum, and the instrument must be equipped with specialized thin windows and optimized diffracting crystals for light elements.

  • Instrument Setup: Use a WDXRF spectrometer equipped for light element analysis (e.g., thin-window X-ray tube, appropriate diffracting crystals, and vacuum capability).

  • Calibration: Prepare a set of calibration standards by accurately dosing a fluorine-free matrix (similar in composition to the sample, if possible) with known concentrations of a stable fluorine compound. Press these standards into pellets. Run the standards to create a calibration curve of intensity vs. concentration.

  • Sample Preparation: As C₅H₇F₃O₃ is a liquid, it must be prepared in an XRF sample cup sealed with a thin, X-ray transparent film (e.g., Mylar or Polypropylene).[13] Ensure a consistent sample volume and a wrinkle-free film for reproducible results. Alternatively, the filter paper method can be used where the liquid is deposited on a filter and dried.[13]

  • Analysis: Place the sample cup in the spectrometer. Evacuate the sample chamber to minimize X-ray absorption by air.

  • Data Acquisition: Irradiate the sample and measure the intensity of the fluorine Kα fluorescent X-ray line at its characteristic wavelength.

  • Quantification: The software calculates the fluorine concentration based on the measured intensity and the established calibration curve. General guidelines for WDXRF are provided in ASTM E1621.[14]

Comparison of Fluorine Analysis Techniques
FeatureCombustion Ion Chromatography (CIC)Wavelength Dispersive X-Ray Fluorescence (WDXRF)
Principle Destructive; Pyrohydrolysis followed by ICNon-destructive; X-ray induced fluorescence
Sensitivity High (ppm to sub-ppm levels)[9]Moderate (ppm levels, challenging for F)[13]
Accuracy High; considered a reference methodGood; highly dependent on calibration and matrix
Sample Prep Simple weighingMore complex for liquids; requires special cups/films[13]
Throughput Moderate; sequential analysisHigh; rapid, multi-elemental screening possible
Matrix Effects Minimal; matrix is destroyedSignificant; X-ray absorption/enhancement effects
Regulatory Standing Well-established for halogen analysis (e.g., EPA methods)[15]Well-established (e.g., ASTM, ISO standards)[14][16]
Primary Use Case Accurate, quantitative determination of total fluorineRapid QC, screening, and process monitoring

Section 3: Trace Elemental Impurity Analysis

Beyond the constituent elements, drug development professionals must control trace elemental impurities, which can be introduced from catalysts, reagents, manufacturing equipment, or container closure systems.[17] The controlling standards for the pharmaceutical industry are the United States Pharmacopeia (USP) General Chapters <232> and <233>, which are harmonized with the International Council for Harmonisation (ICH) Q3D guideline.[18][19][20]

Regulatory Framework: The ICH Q3D/USP <232> approach is risk-based.[17] It classifies elemental impurities based on their toxicity and likelihood of occurrence. A risk assessment is performed to identify which elements are likely to be present in the final drug product. If the assessment indicates a potential for impurities to exceed their Permitted Daily Exposure (PDE) limits, analytical testing is required.

Analytical Procedures (USP <233>): USP <233> outlines the procedures for analysis, recommending modern instrumental techniques over older, less specific methods.[21] The two primary recommended techniques are:

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is generally preferred due to its significantly lower detection limits, which are necessary to meet the stringent PDE limits for highly toxic elements like Cadmium, Lead, Arsenic, and Mercury.[21]

The critical step for analyzing an organic compound like C₅H₇F₃O₃ is the complete destruction of the organic matrix prior to instrumental analysis. This is necessary because the high carbon content would otherwise interfere with the plasma and the measurement.

  • Sample Digestion: Accurately weigh the sample into a specialized vessel for microwave digestion. Add a mixture of high-purity acids (e.g., nitric acid, hydrochloric acid). The closed-vessel microwave system heats the sample under pressure, ensuring complete decomposition of the organic matrix and dissolution of the target elemental impurities.

  • Analysis: The resulting clear, acidic solution is diluted and introduced into the ICP-MS or ICP-OES instrument for quantification of the target elements listed in USP <232>.

  • Validation: The analytical procedure must be validated for specificity, accuracy, precision, and limits of detection as per USP <233> guidelines.

USP_Workflow cluster_risk ICH Q3D Risk Assessment cluster_testing USP <233> Analytical Testing risk Identify Potential Impurity Sources (Catalysts, Reagents, etc.) evaluate Evaluate Risk of Exceeding PDE Limits risk->evaluate digest Microwave Digestion evaluate->digest Testing Required analyze ICP-MS / ICP-OES Analysis digest->analyze report Compare Results to USP <232> Limits analyze->report

Caption: Risk-based workflow for elemental impurity analysis.

Conclusion

The elemental analysis of a fluoro-organic compound such as C₅H₇F₃O₃ is a multi-step, multi-technique endeavor that demands a deep understanding of the analytical challenges involved.

  • For core composition (C, H, O) , modified combustion analysis with fluorine absorbers is the definitive method.

  • For fluorine quantification , Combustion Ion Chromatography (CIC) offers the highest accuracy and sensitivity for final characterization, while WDXRF provides a valuable, non-destructive tool for rapid quality control.

  • For trace metallic contaminants , a risk-based approach guided by ICH Q3D and executed via USP <233> using ICP-MS after microwave digestion is the mandatory standard for pharmaceutical applications.

By judiciously selecting and properly validating these complementary techniques, researchers and drug development professionals can ensure the comprehensive and accurate characterization of C₅H₇F₃O₃, guaranteeing its quality, purity, and suitability for its intended high-value applications.

References

  • Elemental Impurities and the Corresponding Regulations. (n.d.). West Pharmaceutical Services. Retrieved from [Link]

  • USP 232, USP 233 and ICHQ3D Elemental Impurities. (n.d.). CS Analytical. Retrieved from [Link]

  • Liba, A., & McCurdy, E. (2011). Proposed new USP general chapters <232> and <233> for elemental impurities: The application of ICP-MS for pharmaceutical analysis. Agilent Technologies. Retrieved from [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek. Retrieved from [Link]

  • What is XRF and How Does X-Ray Fluorescence Work. (n.d.). SPECTRO. Retrieved from [Link]

  • Combustion Ion Chromatography (CIC). (n.d.). EAG Laboratories. Retrieved from [Link]

  • ISO 10359-1: Determining Fluoride Content for Water Quality. (2016). The ANSI Blog. Retrieved from [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021). Agilent Technologies. Retrieved from [Link]

  • Higgins, C. P., et al. (2024). Comprehensive review of combustion ion chromatography for the analysis of total, adsorbable, and extractable organic fluorine. Journal of Separation Science, 47(15), e2400235. Retrieved from [Link]

  • PFAS Analysis with Combustion Ion Chromatography (CIC). (n.d.). Nutech Instruments, Inc. Retrieved from [Link]

  • Handheld XRF Measurements of Fluorine. (n.d.). Bruker. Retrieved from [Link]

  • Elemental Analysis of Fluorine Content in Glass Using ED-XRF. (n.d.). SPECTRO. Retrieved from [Link]

  • Monitoring Environmental PFAS Using Combustion Ion Chromatography. (2024). Spectroscopy. Retrieved from [Link]

  • Wobrauschek, P., et al. (2012). Determination of fluorine by total reflection X-ray fluorescence spectrometry. Spectrochimica Acta Part B: Atomic Spectroscopy, 76, 124-128. Retrieved from [Link]

  • ISO 12926:2012. (2012). Aluminium fluoride for industrial use — Determination of trace elements — Wavelength dispersive X-ray fluorescence (XRF) spectrometric method using pressed powder tablets. International Organization for Standardization. Retrieved from [Link]

  • Chen, H., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4845-4851. Retrieved from [Link]

  • ISO 12926:2012(E). (2012). Aluminium fluoride for industrial use — Determination of trace elements — Wavelength dispersive X-ray fluorescence (XRF) spectrometric method using pressed powder tablets. International Organization for Standardization. Retrieved from [Link]

  • ISO 17951:2016. (2016). Water quality — Determination of fluoride using flow analysis (FIA and CFA). International Organization for Standardization. Retrieved from [Link]

  • Accurate elemental (CHN) analysis of perfluorinated compounds. (2007). Analytica-World. Retrieved from [Link]

  • PFAS Testing & Analysis. (n.d.). Trace Elemental Instruments. Retrieved from [Link]

  • Analyzing Highly Fluorinated Organic Compounds. (2013). Technology Networks. Retrieved from [Link]

  • Fluorine detection in organic compounds. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. (n.d.). TE Instruments. Retrieved from [Link]

  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. (1993). ProQuest. Retrieved from [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.). Library and Archives Canada. Retrieved from [Link]

  • 1,1,1-Trifluoroacetylacetone. (n.d.). Wikipedia. Retrieved from [Link]

  • 1,1,1-Trifluoroacetylacetone. (2024). PubChem. Retrieved from [Link]

  • Combustion Analysis - Alternative Approaches. (n.d.). Chem.ucla.edu. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, August 12). Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems [Video]. YouTube. Retrieved from [Link]

  • Ben's Chem Videos. (2013, May 21). Combustion Analysis pt. 1 [Video]. YouTube. Retrieved from [Link]

  • ASTM E1621 Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. (n.d.). Infinity MAT Test Lab. Retrieved from [Link]

  • 2,4-Pentanedione, 1,1,1-trifluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Melissa Maribel. (2020, August 26). 86: Combustion analysis for compounds with oxygen [Video]. YouTube. Retrieved from [Link]

  • The Problems Associated With Elemental Analysis. (2023). AZoNano. Retrieved from [Link]

  • OpenStax. (2023, September 15). Combustion Analysis | OpenStax Chemistry 2e 4.5 [Video]. YouTube. Retrieved from [Link]

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